molecular formula C10H12BrN3 B6645894 2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile

2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile

Cat. No.: B6645894
M. Wt: 254.13 g/mol
InChI Key: WFYKVYVFHCBRRO-UHFFFAOYSA-N
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Description

2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile is an organic compound that features a bromine atom attached to a benzene ring, along with an aminoethyl(methyl)amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile typically involves multiple steps. One common method starts with the bromination of benzonitrile to introduce the bromine atom at the 6-position. This is followed by the introduction of the aminoethyl(methyl)amino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile involves its interaction with specific molecular targets. The aminoethyl(methyl)amino group can form hydrogen bonds with biological molecules, while the bromine atom and nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Aminoethyl(methyl)amino]-6-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-[2-Aminoethyl(methyl)amino]-6-fluorobenzonitrile: Similar structure but with a fluorine atom instead of bromine.

    2-[2-Aminoethyl(methyl)amino]-6-iodobenzonitrile: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chlorine or fluorine analogs. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]-6-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-14(6-5-12)10-4-2-3-9(11)8(10)7-13/h2-4H,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYKVYVFHCBRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1=C(C(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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